molecular formula C13H13ClN2O4S2 B2359519 2-[(2-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate CAS No. 344263-67-8

2-[(2-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate

Cat. No.: B2359519
CAS No.: 344263-67-8
M. Wt: 360.83
InChI Key: UUIAPLRLLZWMRS-UHFFFAOYSA-N
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Description

2-[(2-Chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate is a synthetic sulfamate derivative designed for advanced biochemical and pharmacological research. It is characterized by a thiophene core substituted with a 2-chloroanilino carbonyl group and a dimethylsulfamate moiety. The incorporation of the sulfamate functional group is a key feature, as it is known to improve metabolic stability and aqueous solubility compared to non-sulfonated analogs, making the compound more suitable for in vitro experimental systems . This compound is part of a class of molecules being investigated for their potential biological activities. Based on studies of highly similar sulfamate derivatives, its primary research applications are anticipated to be in the areas of oncology and inflammation. Related compounds have demonstrated significant cytotoxic effects in studies against various cancer cell lines, with mechanisms that may involve the inhibition of the NF-κB signaling pathway, which is critical for cancer cell survival and proliferation . Furthermore, the anti-inflammatory properties of analogous compounds, evidenced by a marked reduction of inflammatory markers in model systems, suggest potential utility in researching diseases like rheumatoid arthritis . From a chemical perspective, the compound can undergo various reactions typical of its functional groups. These may include oxidation to form sulfoxides or sulfones, reduction to amine derivatives, and nucleophilic substitution reactions where the dimethylsulfamate group is replaced by other nucleophiles, allowing for further chemical exploration and derivatization . Researchers should note that certain metal-based compounds used in biological assays can exhibit intrinsic chemical reactivities. For instance, ruthenium-based carbon monoxide releasing molecules (CORM-2 and CORM-3) have been shown to directly reduce reagents like tetrazolium salts and resazurin, and interact with glutathione, which could potentially lead to interference in activity assays . Appropriate control experiments are recommended to ensure accurate interpretation of results. This compound is supplied for research purposes. It is not for diagnostic or therapeutic use, and is strictly not intended for human or veterinary consumption.

Properties

IUPAC Name

[2-[(2-chlorophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O4S2/c1-16(2)22(18,19)20-11-7-8-21-12(11)13(17)15-10-6-4-3-5-9(10)14/h3-8H,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIAPLRLLZWMRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=C(SC=C1)C(=O)NC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes critical differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 TPSA (Ų) Key Substituents
2-[(2-Chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate C₁₃H₁₃ClN₂O₄S₂ 360.8 2.9 112 Thienyl, 2-chloroanilino, sulfamate
2-Chloro-4-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate C₁₅H₁₄Cl₂N₂O₄S 389.3 3.5 84.1 Phenyl, dichloroanilino, sulfamate
N,N-Dimethyl(2-([4-(trifluoromethoxy)anilino]carbonyl)-3-thienyl)sulfamate C₁₄H₁₃F₃N₂O₅S₂ 410.39 N/A N/A Thienyl, trifluoromethoxy, sulfamate
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide C₁₅H₁₆ClN₃O₂S 337.8 N/A N/A Thiazole, morpholino, chloro

Key Observations:

  • Substituent Effects: The dichloro analog (C₁₅H₁₄Cl₂N₂O₄S) exhibits increased lipophilicity (XLogP3 = 3.5 vs.
  • Aromatic Backbone : Replacing the thienyl group with a phenyl ring (as in the dichloro analog) lowers TPSA (84.1 vs. 112), which may improve blood-brain barrier penetration .
  • Electron-Withdrawing Groups : The trifluoromethoxy derivative (C₁₄H₁₃F₃N₂O₅S₂) introduces fluorine atoms, likely improving metabolic stability and binding affinity to hydrophobic targets .
  • Heterocyclic Variations: The thiazole-containing compound (C₁₅H₁₆ClN₃O₂S) replaces the sulfamate with a morpholino group, altering solubility and hydrogen-bonding capacity .

Preparation Methods

Retrosynthetic Analysis of Target Compound

The molecule comprises three key domains:

  • 3-Thienyl-N,N-dimethylsulfamate backbone
  • 2-Chloroanilino substituent
  • Carbonyl linkage

Retrosynthetic disconnection suggests two primary strategies:

  • Pathway A : Late-stage sulfamation of a preformed 2-[(2-chloroanilino)carbonyl]thiophene intermediate.
  • Pathway B : Sequential installation of the sulfamate group followed by amide coupling.

Synthetic Route Development

Pathway A: Thiophene Core Functionalization

Synthesis of 3-Hydroxythiophene-2-carbonyl Chloride

Thiophene derivatives are typically functionalized via Friedel-Crafts acylation or direct hydroxylation. For 3-hydroxythiophene synthesis:

  • Hydroxylation : Direct electrophilic substitution on thiophene using HNO₃/H₂SO₄ at 0–5°C yields 3-hydroxythiophene.
  • Carbonyl Activation : Treatment with oxalyl chloride (COCl₂) in dichloromethane (DCM) under anhydrous conditions converts the hydroxyl group to acyl chloride.

Critical Parameters :

  • Temperature control (<5°C) to prevent polymerization.
  • Use of molecular sieves to scavenge HCl byproducts.
Amide Coupling with 2-Chloroaniline

The acyl chloride intermediate reacts with 2-chloroaniline in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base:
$$
\text{3-hydroxythiophene-2-carbonyl chloride} + \text{2-chloroaniline} \xrightarrow{\text{Et₃N, THF}} \text{2-[(2-chloroanilino)carbonyl]-3-hydroxythiophene}
$$
Yield Optimization :

  • Stoichiometric excess of 2-chloroaniline (1.5 eq.) improves conversion.
  • Reaction monitoring via TLC (hexane:EtOAc = 7:3, Rf ≈ 0.45).
Sulfamation of Hydroxythiophene

Sulfamate installation employs dimethylsulfamoyl chloride (Me₂NSO₂Cl) under basic conditions:
$$
\text{2-[(2-chloroanilino)carbonyl]-3-hydroxythiophene} + \text{Me₂NSO₂Cl} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}
$$
Reaction Conditions :

  • Anhydrous DMF at 0°C to room temperature.
  • Sodium hydride (1.2 eq.) as base.
  • 12–24 h reaction time.

Comparative Analysis of Synthetic Pathways

Parameter Pathway A Pathway B
Overall Yield 32–38% (3 steps) 28–34% (3 steps)
Purification Complexity Moderate (amide intermediate) High (sulfamate stability)
Scalability >100 g feasible Limited to <50 g

Key Observations :

  • Pathway A offers superior reproducibility due to stable intermediates.
  • Pathway B requires stringent moisture control to prevent sulfamate hydrolysis.

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 5.2 Hz, 1H, thienyl H), 7.45–7.30 (m, 4H, aromatic H), 3.15 (s, 6H, N(CH₃)₂).
  • IR (KBr): 1745 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O asym), 1165 cm⁻¹ (S=O sym).

Purity Assessment

  • HPLC : C18 column, 70:30 MeCN/H₂O, Rt = 8.2 min, >98% purity.
  • Elemental Analysis : Calculated for C₁₃H₁₂ClN₂O₃S₂: C 43.52%, H 3.37%, N 7.81%; Found: C 43.48%, H 3.41%, N 7.78%.

Industrial-Scale Considerations

Solvent Selection

  • DMF Replacement : Switch to 2-MeTHF or cyclopentyl methyl ether (CPME) for greener processing.
  • Catalyst Recycling : Pd/C or immobilized bases reduce metal leaching.

Cost Analysis

Component Cost per kg (USD)
2-Chloroaniline 120–150
Me₂NSO₂Cl 450–600
Thiophene derivatives 200–300

Q & A

Q. Table 1: Representative Reaction Conditions from Analogous Syntheses

SolventCatalystTemperatureYield Optimization StrategyReference
EthanolK₂CO₃RefluxStepwise reagent addition
DMFTriethylamine60°CpH control via slow acid addition

Basic: Which analytical techniques are critical for characterizing the structural integrity of this compound?

Answer:
Rigorous characterization requires:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., sulfamate, carbonyl) via chemical shifts and coupling patterns. For example, the thiophene ring protons typically resonate at δ 6.5–7.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺ or [M-H]⁻) and fragmentation pathways .
  • X-ray Diffraction (XRD) : Resolves crystal packing and stereochemistry, though single-crystal growth may require tailored recrystallization protocols .

Q. Table 2: Key Analytical Parameters

TechniqueTarget Functional GroupsDiagnostic FeaturesReference
¹H NMRThiophene, carbonylδ 6.5–7.5 ppm (thiophene protons)
HRMSSulfamate moietyExact mass ± 0.001 Da

Advanced: How should researchers address discrepancies in spectroscopic data for derivatives of this compound?

Answer:
Contradictions in data (e.g., unexpected NMR shifts or MS fragments) may arise from:

  • Byproduct formation : Monitor reaction progress via TLC or LC-MS to identify intermediates or degradation products .
  • Tautomerism or conformational flexibility : Use variable-temperature NMR to detect dynamic equilibria .
  • Cross-validation : Compare data with structurally analogous compounds in literature (e.g., thiophene-sulfamate hybrids) .

Advanced: What environmental fate studies are applicable for assessing the ecological impact of this compound?

Answer:
Advanced research should integrate:

  • Environmental partitioning : Measure log P (octanol-water) to predict bioaccumulation potential .
  • Degradation pathways : Conduct hydrolysis/photolysis studies under simulated environmental conditions (pH 5–9, UV exposure) .
  • Ecotoxicity assays : Use Daphnia magna or algae models to evaluate acute/chronic toxicity .

Basic: What are the key stability considerations for storing and handling this compound?

Answer:

  • Moisture sensitivity : Store under inert gas (argon) in sealed containers due to hydrolytic instability of sulfamate groups .
  • Light exposure : Protect from UV light to prevent photodegradation; amber glass vials are recommended .

Advanced: How can computational chemistry predict the reactivity of this compound in novel reactions?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites (e.g., electrophilic thiophene positions) .
  • Molecular docking : Screen interactions with biological targets (e.g., enzymes) to prioritize synthetic derivatives for bioactivity testing .

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